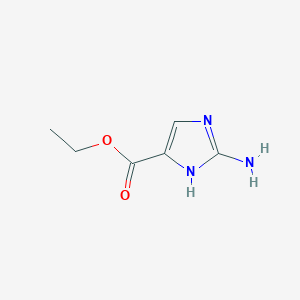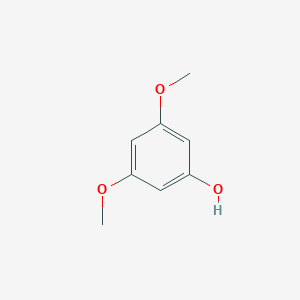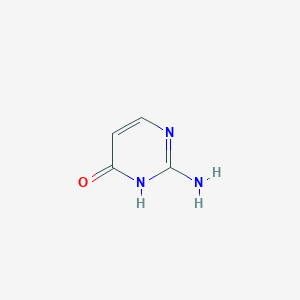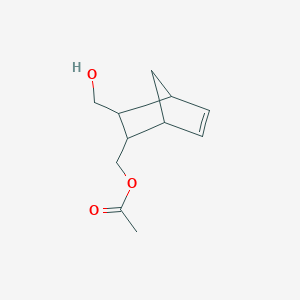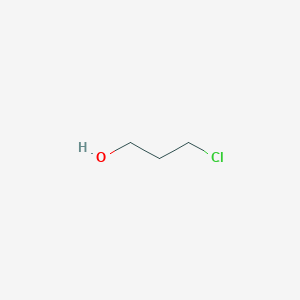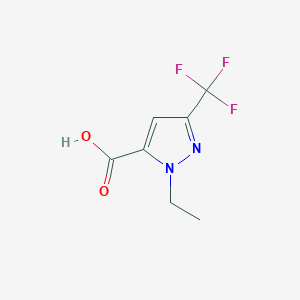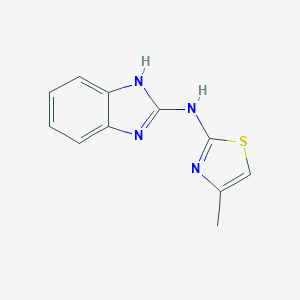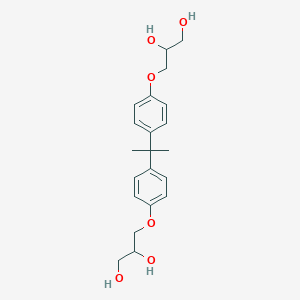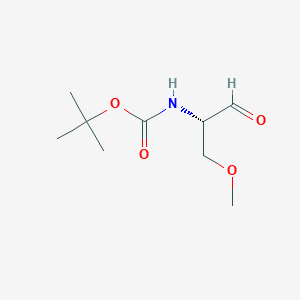
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate, also known as BOBC, is a carbamate compound that has shown promising results in various scientific research applications. BOBC is a chiral molecule that can exist in both R and S configurations, with the S configuration being the most commonly used in research.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been widely used in scientific research for its ability to inhibit the activity of serine proteases, including thrombin, trypsin, and chymotrypsin. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to be a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition of the proteasome has potential therapeutic applications in cancer treatment.
Wirkmechanismus
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate inhibits the activity of serine proteases and the proteasome by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in protease activity.
Biochemische Und Physiologische Effekte
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have anti-inflammatory effects in various in vitro and in vivo models. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to have anti-tumor effects in cancer cell lines and animal models. Additionally, (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in lab experiments is its high selectivity for serine proteases and the proteasome. This selectivity allows for more precise targeting of these enzymes, leading to more accurate results. However, one limitation of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate is its potential toxicity to cells and tissues at high concentrations.
Zukünftige Richtungen
For (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate research include exploring its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in vivo and its potential side effects. Finally, the development of more efficient synthesis methods for (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate could lead to its wider use in scientific research.
Synthesemethoden
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate can be synthesized through a three-step procedure involving the reaction of tert-butyl chloroformate with methyl 3-hydroxypropanoate, followed by the reaction with methylamine. This reaction produces the (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate compound in high yields and purity.
Eigenschaften
CAS-Nummer |
145296-43-1 |
|---|---|
Produktname |
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate |
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChI-Schlüssel |
LPYDCOMBGHGXAC-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
Synonyme |
Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



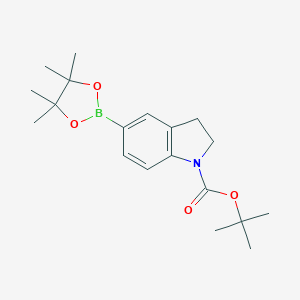
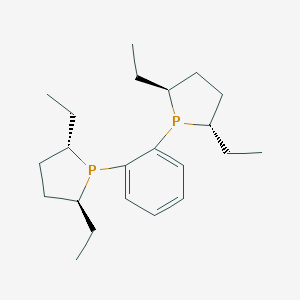
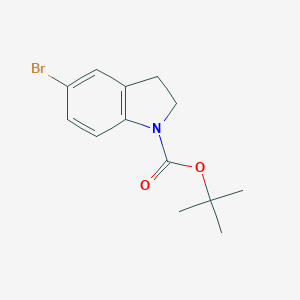
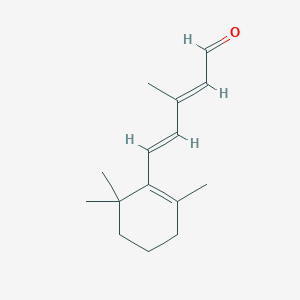
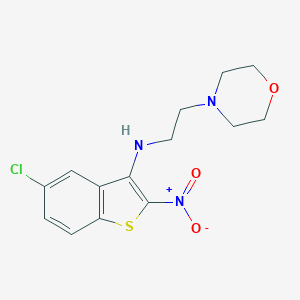
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
